(+/-)-Propionylcarnitine chloride (+/-)-Propionylcarnitine chloride Naturally occuring homolog of acetylcarnitine chloride. Essential for mitochondrial fatty acid transport and high-energy phosphate exchange.
Homolog of acetylcarnitine chloride. Acylcarnitines are important intermediates in lipid metabolism.
Brand Name: Vulcanchem
CAS No.: 18828-58-5
VCID: VC0004197
InChI: InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H
SMILES: CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Molecular Formula: C10H20ClNO4
Molecular Weight: 253.72 g/mol

(+/-)-Propionylcarnitine chloride

CAS No.: 18828-58-5

Cat. No.: VC0004197

Molecular Formula: C10H20ClNO4

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-Propionylcarnitine chloride - 18828-58-5

CAS No. 18828-58-5
Molecular Formula C10H20ClNO4
Molecular Weight 253.72 g/mol
IUPAC Name (3-carboxy-2-propanoyloxypropyl)-trimethylazanium;chloride
Standard InChI InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H
Standard InChI Key KTFMPDDJYRFWQE-UHFFFAOYSA-N
SMILES CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Canonical SMILES CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Chemical Structure and Physicochemical Properties

Structural Characteristics

(±)-Propionylcarnitine chloride consists of a carnitine backbone esterified with a propionyl group at the hydroxyl position, with a chloride counterion stabilizing the quaternary ammonium moiety. The compound exists as a racemic mixture, meaning it contains equal parts R- and S-enantiomers. This structural configuration enables its function as a mobile carrier of propionyl groups across mitochondrial membranes, facilitating the transport of acyl moieties into the mitochondrial matrix for β-oxidation .

Physicochemical Data

Key physicochemical properties include:

PropertyValueSource
Molecular formulaC₁₀H₂₀ClNO₄
Molecular weight253.72 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in DMSO, ethanol, water
Storage conditions-20°C, desiccated, protected from light

The compound’s solubility in polar solvents underscores its bioavailability in physiological systems, while its hygroscopic nature necessitates stringent storage protocols .

Synthesis and Analytical Detection

Synthetic Pathways

(±)-Propionylcarnitine chloride is synthesized via esterification of DL-carnitine with propionyl chloride in the presence of a base, followed by purification through recrystallization . Industrial-scale production often employs chlorination of propionic acid using phosgene, though this method raises safety concerns due to phosgene’s toxicity .

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with diverse detection systems is the gold standard for quantifying (±)-propionylcarnitine chloride in biological matrices:

MatrixDetection MethodLOD/LOQReference
PlasmaHPLC-UV (205 nm)185 µM
UrineHPLC-UV (260 nm)10 nmol/mL
BloodHPLC-fluorescence (248/418 nm)5 µM
Pharmaceutical preparationsHPLC-fluorescence (485/540 nm)100 fmol

These methods enable precise quantification in clinical and research settings, with fluorescence detection offering superior sensitivity for trace analysis .

Pharmacokinetics and Metabolism

Absorption and Distribution

Intravenous administration of (±)-propionylcarnitine hydrochloride demonstrates dose-dependent pharmacokinetics. A study administering 1–8 g doses reported a mean half-life of 1.09 ± 0.15 hours, with clearance rates stabilizing at ~11.6 L/h due to saturation of renal tubular reabsorption . The volume of distribution (17.4–18.3 L) indicates limited tissue penetration, favoring plasma compartment retention .

Metabolic Fate

(±)-Propionylcarnitine undergoes rapid hydrolysis by carnitine acyltransferases, releasing propionyl-CoA and free carnitine. Propionyl-CoA enters the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA, while excess propionyl groups are excreted as propionylcarnitine in urine . This pathway is critical in mitigating mitochondrial acyl-CoA accumulation, a hallmark of propionic acidemia .

Clinical and Therapeutic Applications

Diagnostic Marker

Elevated propionylcarnitine levels in blood and urine are pathognomonic for propionic acidemia (OMIM #606054) and methylmalonic acidemia (OMIM #251000). Newborn screening programs utilize tandem mass spectrometry (MS/MS) to detect propionylcarnitine concentrations >5 µM, prompting confirmatory genetic testing .

Propionic Acidemia Management

(±)-Propionylcarnitine supplementation (100–250 mg/kg/day) reduces toxic propionyl-CoA accumulation by enhancing renal excretion of propionylcarnitine. A trial in three patients demonstrated a 66–100% reversal of cardiac enzyme abnormalities and mitochondrial β-oxidation deficits .

Cardioprotective Effects

In rodent models, pretreatment with (±)-propionylcarnitine (250 mg/kg) attenuated adriamycin-induced cardiomyopathy by:

  • Restoring cardiac glutathione (GSH) levels by 41%

  • Reducing lipid peroxidation (malondialdehyde ↓33%)

  • Normalizing mitochondrial fatty acid oxidation rates

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